6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
“6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound with the molecular formula C10H12N4O3S2 and a molecular weight of 300.4 g/mol1. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature2. However, the specific synthesis process for “6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not readily available from the search results.
Molecular Structure Analysis
The molecular structure of “6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not explicitly provided in the search results. However, it is known that the compound has a molecular formula of C10H12N4O3S21.Chemical Reactions Analysis
The specific chemical reactions involving “6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 300.4 g/mol1.Scientific Research Applications
Drug Design and Medicinal Chemistry
Light-Emitting Materials for OLEDs
TGF-β Type I Receptor Kinase Inhibitors
Fused [1,2,3]Triazolo[4’,5’:4,5]pyrido[2,3-d]pyrimidines
Cancer Cell Line Inhibition
Safety And Hazards
The safety and hazards associated with “6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” are not specified in the search results. It is important to note that this compound is not intended for human or veterinary use and is for research use only1.
Future Directions
The future directions for research involving “6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
6-thiomorpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c15-10-12-11-9-2-1-8(7-14(9)10)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWETWWGPWSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.